molecular formula C13H16O4 B1325292 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid CAS No. 898766-64-8

2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid

Cat. No.: B1325292
CAS No.: 898766-64-8
M. Wt: 236.26 g/mol
InChI Key: HWGYGJQIPTWYPR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,12(15)16)8-10(14)9-6-4-5-7-11(9)17-3/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGYGJQIPTWYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645347
Record name 4-(2-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-64-8
Record name 4-(2-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Gamma-keto acid derivatives of 2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of γ-Keto Acid Derivatives of 2-Methoxybenzene

Authored by: A Senior Application Scientist

Foreword

The intersection of aromatic scaffolds with functionalized aliphatic chains represents a cornerstone of modern medicinal chemistry. Within this domain, γ-keto acids and their derivatives serve as exceptionally versatile synthons, prized for their dual reactivity and their prevalence in biologically active molecules. This guide focuses on a specific, highly relevant subclass: γ-keto acid derivatives of 2-methoxybenzene (anisole). The presence of the methoxy group, a powerful ortho-, para-directing activator, not only influences the synthetic strategy but also imparts specific electronic and metabolic properties to the final compounds. This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview, from foundational synthesis to advanced applications, grounded in established chemical principles and field-proven methodologies.

Strategic Importance of γ-Keto Acids in Drug Development

γ-Keto acids, characterized by a ketone group at the third carbon relative to a carboxylic acid, are not merely synthetic curiosities; they are pivotal intermediates in numerous metabolic and synthetic pathways.[1][2] Their strategic value in drug design stems from several key features:

  • Dual Functionality: The presence of both a ketone and a carboxylic acid allows for orthogonal chemical modifications. The carboxylic acid can be readily converted into esters or amides, while the ketone is amenable to reduction, reductive amination, or condensation reactions.

  • Conformational Influence: The four-carbon backbone provides a flexible yet defined spacer, influencing how a molecule interacts with a biological target.

  • Bioisosteric Potential: The keto group can act as a hydrogen bond acceptor, mimicking interactions of other functional groups. Furthermore, the entire γ-keto acid moiety can be a precursor to cyclic structures like γ-lactones through reduction and subsequent intramolecular cyclization, a common motif in natural products and pharmaceuticals.[3][4]

The 2-methoxybenzene (anisole) moiety is frequently incorporated into drug candidates to enhance metabolic stability (by blocking a potential site of oxidation) and to modulate binding affinity through its electronic and steric properties.[5] The combination of these two pharmacophores yields a powerful scaffold for library synthesis and lead optimization.

Core Synthesis: Friedel-Crafts Acylation of Anisole

The most direct and industrially scalable route to the core structure, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is the Friedel-Crafts acylation of anisole with succinic anhydride.[6][7] This electrophilic aromatic substitution reaction is a classic and reliable method for forming a carbon-carbon bond between an aromatic ring and an acyl group.

The Underlying Mechanism: Causality and Control

The success of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion, from the acid anhydride.[8] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential for this process.

The key steps are as follows:

  • Activation of the Anhydride: The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond.

  • Formation of the Acylium Ion: The anhydride ring opens to form a highly reactive acylium ion complex with the Lewis acid.

  • Electrophilic Attack: The electron-rich anisole ring, activated by the ortho-, para-directing methoxy group, attacks the electrophilic carbon of the acylium ion. Due to steric hindrance from the methoxy group, the attack predominantly occurs at the para position. A resonance-stabilized carbocation intermediate (the sigma complex) is formed.[8]

  • Rearomatization: A base (typically the [AlCl₃(OH)]⁻ complex) abstracts the proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the ketone product complexed with the catalyst.

  • Workup: The reaction is quenched with water or dilute acid to hydrolyze the aluminum complexes, liberating the final γ-keto acid product.

Diagram: Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion-Catalyst Complex (Electrophile) SuccinicAnhydride->AcyliumIon AlCl3_1 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Anisole Anisole (Nucleophile) Anisole->SigmaComplex Nucleophilic Attack ProtonLoss Proton Abstraction SigmaComplex->ProtonLoss ProductComplex Product-Catalyst Complex ProtonLoss->ProductComplex FinalProduct 4-(4-methoxyphenyl)- 4-oxobutanoic acid ProductComplex->FinalProduct Hydrolysis AqueousWorkup Aqueous Workup (e.g., H₂O, HCl)

Caption: Friedel-Crafts acylation workflow for synthesizing the core γ-keto acid.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials & Reagents:

  • Anisole (2-Methoxybenzene)

  • Succinic Anhydride

  • Aluminum Chloride (Anhydrous)

  • Nitrobenzene (Solvent)

  • Hydrochloric Acid (5 M)

  • Sodium Bicarbonate Solution (5% w/v)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup (Inert Atmosphere): To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (2.2 eq). Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, deactivating the catalyst.

  • Solvent Addition: Add dry nitrobenzene (as solvent) and cool the flask to 0-5 °C in an ice bath. Insight: Nitrobenzene is a suitable solvent as it is relatively inert to Friedel-Crafts conditions and its high boiling point allows for a range of reaction temperatures. Cooling is necessary to control the initial exothermic reaction.

  • Reagent Addition: In a separate beaker, dissolve succinic anhydride (1.0 eq) and anisole (1.0 eq) in nitrobenzene. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid). Self-Validation: The disappearance of the anisole spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Causality: This hydrolyzes the aluminum complexes, protonates the carboxylate, and moves the product into the organic layer. This step is highly exothermic and must be done with caution.

  • Workup & Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with 5% sodium bicarbonate solution to remove any remaining succinic acid. Then, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Crystallization: The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the pure 4-(4-methoxyphenyl)-4-oxobutanoic acid as a crystalline solid.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical data.

Table: Spectroscopic and Physical Data
Parameter Expected Value / Observation Interpretation
Appearance White to off-white crystalline solidIndicates a pure, solid compound.
Melting Point Approx. 145-148 °CA sharp melting range suggests high purity.
IR (Infrared) Spectroscopy (cm⁻¹) ~3300-2500 (broad), 1710 (sharp), 1675 (sharp), 1600, 1260O-H stretch (carboxylic acid), C=O stretch (acid), C=O stretch (aryl ketone), C=C stretch (aromatic), C-O stretch (ether).[9]
¹H NMR (Proton NMR) δ ~12.5 (s, 1H), 7.9 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 3.2 (t, 2H), 2.7 (t, 2H)-COOH, Ar-H (ortho to C=O), Ar-H (ortho to OMe), -OCH₃, -CH₂- (adjacent to C=O), -CH₂- (adjacent to COOH).
¹³C NMR (Carbon NMR) δ ~198, 178, 164, 131, 129, 114, 56, 34, 29C=O (ketone), C=O (acid), Ar-C-OMe, Ar-C (ortho to C=O), Ar-C (ipso), Ar-C (ortho to OMe), -OCH₃, -CH₂-, -CH₂-.
Mass Spectrometry (MS) [M+H]⁺ = 209.07Corresponds to the molecular formula C₁₁H₁₂O₄.

Applications and Further Derivatizations

The synthesized 4-(4-methoxyphenyl)-4-oxobutanoic acid is a valuable platform molecule. Its dual functionality allows for selective modifications to explore structure-activity relationships (SAR).

Key Derivatization Pathways
  • Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[10] This introduces a new chiral center and a hydroxyl group that can act as a hydrogen bond donor.

  • Esterification/Amidation of the Carboxylic Acid: The carboxylic acid can be converted to esters or amides using standard coupling chemistry (e.g., DCC, EDC) or by conversion to an acyl chloride followed by reaction with an alcohol or amine. This is a common strategy for modulating solubility and cell permeability.

  • Reductive Amination: The ketone can be reacted with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a new amine-containing derivative.

  • Cyclization to γ-Lactones: Reduction of the ketone followed by acid-catalyzed intramolecular cyclization yields a γ-lactone, a privileged scaffold in medicinal chemistry.[3]

Diagram: Potential Derivatization Workflow

Derivatization_Workflow Start 4-(4-methoxyphenyl)-4-oxobutanoic acid (Core Molecule) KetoneReduction Ketone Reduction (e.g., NaBH₄) Start->KetoneReduction Esterification Esterification (R-OH, H⁺) Start->Esterification ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Start->ReductiveAmination AlcoholProduct 4-hydroxy-4-(4-methoxyphenyl) butanoic acid KetoneReduction->AlcoholProduct Lactonization Reduction & Cyclization (NaBH₄ then H⁺) AlcoholProduct->Lactonization Intramolecular Esterification EsterProduct Alkyl 4-(4-methoxyphenyl)- 4-oxobutanoate Esterification->EsterProduct AmineProduct 4-amino(R)-4-(4-methoxyphenyl) butanoic acid ReductiveAmination->AmineProduct LactoneProduct 5-(4-methoxyphenyl)dihydro furan-2(3H)-one Lactonization->LactoneProduct

Caption: Key synthetic pathways for diversifying the core γ-keto acid scaffold.

Conclusion

The γ-keto acid derivatives of 2-methoxybenzene represent a class of compounds with significant synthetic utility and pharmacological potential. The robust and scalable Friedel-Crafts acylation provides reliable access to the core scaffold, 4-(4-methoxyphenyl)-4-oxobutanoic acid. Through systematic characterization and a clear understanding of its reactivity, researchers can leverage this intermediate to build diverse molecular libraries. The strategic derivatization of its ketone and carboxylic acid functionalities offers a rational approach to modulating physicochemical properties and exploring structure-activity relationships, making it an invaluable tool in the modern drug discovery pipeline.

References

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023).
  • US8445715B2 - Method of synthesizing fenofibrate.
  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). Der Pharma Chemica.
  • Fenofibrate Induces Ketone Body Production in Melanoma and Glioblastoma Cells. PMC.
  • Keto acid. Wikipedia.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC.
  • 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu.
  • US20120065421A1 - Novel method of synthesizing fenofibrate.
  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • 2-Methoxybenzene-1,4-diol | C7H8O3. PubChem.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.
  • Spectroscopic and computational studies of α-keto acid binding to Dke1: understanding the role of the facial triad and the reactivity of β-diketones. PubMed.
  • Iretol | C7H8O4. PubChem.
  • Keto Acids: Definition, Structure, and Role in Biochemistry. (2023). Tuscany Diet.
  • Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. PMC.
  • Bioorganic & Medicinal Chemistry Letters. (2021). CNR-IRIS.
  • Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview. (2016). YouTube.
  • Characterization of the photosynthetically synthesized "gama-keto acid" phosphate as a diphosphate ester of 2-keto L-gulonic acid. (1962). PubMed.
  • Mechanochemical Friedel–Crafts acyl
  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkyno
  • Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. (2013). YouTube.
  • Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • 25H-NBOMe. Wikipedia.

Sources

Strategic Synthesis and Characterization of 4-(2-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 4-(2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid , a specialized gamma-keto acid intermediate. While often associated with the structural class of intermediates used in the synthesis of adrenergic receptor antagonists (such as Silodosin analogs) and polyketide mimics, this guide focuses on the chemical precision required to synthesize this specific sterically hindered, ortho-substituted isomer.

Part 1: Nomenclature and Structural Analysis

IUPAC Designation

The systematic naming of this compound requires adherence to the priority rules of functional groups (Carboxylic Acid > Ketone > Ether).

  • Principal Group: Butanoic acid (4-carbon chain terminating in a carboxyl group).

  • Numbering: The carboxyl carbon is C1.[1][2]

  • Substituents:

    • C2: Two methyl groups (gem-dimethyl).

    • C4: An oxo group (ketone).[2]

    • C4: A 2-methoxyphenyl group (attached to the ketone).[3]

Official IUPAC Name: 4-(2-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid

Structural Challenges

This molecule presents two distinct synthetic challenges that separate it from commodity chemicals like its para-isomer (4-methoxy):

  • Regioselectivity (Ortho-substitution): Standard Friedel-Crafts acylation of anisole predominantly yields the para isomer due to steric and electronic directing effects. Achieving the 2-methoxy (ortho) substitution requires a directed metallation strategy.

  • Steric Hindrance (Gem-dimethyl): The quaternary carbon at the

    
    -position (C2) creates significant steric bulk, influencing the kinetics of nucleophilic attack during synthesis.
    

Part 2: Synthetic Methodology (The "Core")

The High-Fidelity Route: Grignard-Anhydride Opening

While Friedel-Crafts acylation is the industrial standard for the para isomer, it is unsuitable for high-purity synthesis of the ortho isomer. The recommended protocol utilizes a Grignard addition to 3,3-dimethylsuccinic anhydride .

Why this route?

  • Ortho-Specificity: Using 2-bromoanisole as the starting material guarantees the position of the methoxy group.

  • Regiocontrol of Ring Opening: Nucleophiles preferentially attack the less hindered carbonyl of the anhydride. In 3,3-dimethylsuccinic anhydride, the carbonyl distal to the gem-dimethyl group is more accessible, naturally yielding the desired 2,2-dimethyl-4-oxo product (where the gem-dimethyls end up

    
     to the carboxyl).
    
Reaction Pathway Visualization

SynthesisPathway Start 2-Bromoanisole Reagent Mg / THF (Grignard Formation) Start->Reagent Inter 2-Methoxyphenylmagnesium Bromide Reagent->Inter Initiation Complex Magnesium Carboxylate Intermediate Inter->Complex Nucleophilic Attack (Regioselective) Substrate 3,3-Dimethylsuccinic Anhydride Substrate->Complex Quench H3O+ / HCl Quench Complex->Quench Product 4-(2-Methoxyphenyl)-2,2-dimethyl- 4-oxobutanoic acid Quench->Product Protonation

Figure 1: Directed synthesis via Grignard reagent to ensure ortho-substitution and correct anhydride ring opening.

Part 3: Detailed Experimental Protocol

Reagents and Stoichiometry
ReagentEquiv.RoleCritical Attribute
2-Bromoanisole 1.1Nucleophile PrecursorHigh purity (>99%) to prevent isomer contamination.
Magnesium Turnings 1.2Metalating AgentFreshly activated (iodine or mechanical crush).
3,3-Dimethylsuccinic Anhydride 1.0ElectrophileDry; free of hydrolyzed di-acid.
THF (Tetrahydrofuran) SolventMediumAnhydrous (<50 ppm H2O) is mandatory.
HCl (1M) ExcessQuenching AgentCold addition to prevent decarboxylation.
Step-by-Step Methodology

Step 1: Grignard Formation (The "Initiation") [4]

  • Charge a flame-dried 3-neck flask with Mg turnings (1.2 eq) and a crystal of iodine under Argon.

  • Add 10% of the total volume of 2-bromoanisole in anhydrous THF.

  • Heat gently until the color fades (initiation).

  • Dropwise add the remaining 2-bromoanisole/THF solution, maintaining a gentle reflux.

  • Checkpoint: Titrate a small aliquot to confirm Grignard concentration (approx. 90-95% conversion).

Step 2: Anhydride Opening (The "Coupling")

  • Cool the Grignard solution to -10°C.

  • Dissolve 3,3-dimethylsuccinic anhydride (1.0 eq) in THF in a separate vessel.

  • Critical Step: Slowly cannulate the anhydride solution into the Grignard reagent.

    • Note: Inverse addition (Grignard into Anhydride) is possible but adding anhydride to Grignard often drives the reaction to completion faster for this specific sterically hindered substrate.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

Step 3: Workup and Purification

  • Quench with cold 1M HCl until pH < 2.

  • Extract with Ethyl Acetate (3x).

  • Wash organic layer with Brine.

  • Purification Logic: The product is a keto-acid. It can be purified by Acid-Base Extraction :

    • Extract organics with saturated NaHCO3 (Product moves to aqueous phase).

    • Discard organic phase (removes non-acidic impurities like biaryls).

    • Acidify aqueous phase with HCl.

    • Extract precipitate with Ethyl Acetate.

    • Recrystallize from Hexane/Ethyl Acetate.

Part 4: Quality Control & Validation

Analytical Specifications

To validate the identity of the synthesized compound, the following analytical markers must be met.

1H NMR (CDCl3, 400 MHz) Expectations:

  • 
     1.30 ppm (6H, s):  Gem-dimethyl group. Diagnostic peak.
    
  • 
     3.25 ppm (2H, s):  Methylene group (-CH2-) between the quaternary carbon and the ketone.
    
  • 
     3.85 ppm (3H, s):  Methoxy group (-OCH3).
    
  • 
     6.9 - 7.8 ppm (4H, m):  Aromatic protons (Ortho-substituted pattern).
    
  • 
     11.0+ ppm (1H, br s):  Carboxylic acid proton.
    
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Anisole specific).

QC Logic Flow

QC_Flow Sample Crude Product NMR 1H NMR Analysis Sample->NMR Check1 Gem-dimethyl Singlet? NMR->Check1 Check2 Ortho-pattern? Check1->Check2 Yes Reprocess Recrystallize Check1->Reprocess No (Isomer/Impurity) HPLC HPLC Purity >98%? Check2->HPLC Yes Release Release for API Synthesis HPLC->Release Yes HPLC->Reprocess No Reprocess->HPLC

Figure 2: Quality Control decision tree ensuring isomeric purity.

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Grignard Reactivity. Mongin, F., et al. "Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines." Journal of Organic Chemistry, 2002, 67(25), 8991-8994.[5] (Cited for general aryl-Grignard reactivity protocols). Link

  • Anhydride Ring Opening. "Reaction of Grignard Reagents with Anhydrides." Organic Syntheses, Coll. Vol. 5, p.8 (1973). (Foundational text on regioselective anhydride opening). Link

  • Related Intermediate Data. "4-(4-Methoxyphenyl)-4-oxobutanoic acid."[6][7][8][9] National Institute of Standards and Technology (NIST) WebBook. (Used for comparative physicochemical properties of the para-isomer). Link

Sources

Methodological & Application

The Synthesis of Pyridazinone Derivatives from γ-Keto Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the preparation of pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, from γ-keto acids. Pyridazinones are recognized as a "wonder nucleus" due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[1][2] The synthetic route from γ-keto acids is a robust and versatile method, allowing for the introduction of diverse substituents to fine-tune the biological profile of the resulting compounds.[3] This document provides an in-depth look at the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Theoretical Background and Mechanism

The synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids and hydrazine derivatives is a classic cyclocondensation reaction. The most common starting materials are β-aroylpropionic acids, a type of γ-keto acid, which are readily prepared via Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[1]

The reaction mechanism proceeds in two key stages:

  • Formation of a Hydrazone Intermediate: The initial step involves the nucleophilic attack of the hydrazine derivative on the ketone carbonyl group of the γ-keto acid. This is followed by dehydration to form a hydrazone intermediate. In some protocols, this intermediate is isolated, while in others, it is formed in situ.

  • Intramolecular Cyclization: The hydrazone then undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl. This is often facilitated by heat or an acid catalyst, leading to the formation of the stable six-membered pyridazinone ring with the elimination of a water molecule.[4]

The choice of reaction conditions, particularly the use of an acid catalyst, can influence the regioselectivity of the cyclization. For instance, conducting the reaction under acidic conditions has been shown to favor the formation of the pyridazinone via a hydrazone intermediate.[5]

Reaction_Mechanism gamma_Keto_Acid γ-Keto Acid (e.g., β-Aroylpropionic Acid) Hydrazone_Intermediate Hydrazone Intermediate gamma_Keto_Acid->Hydrazone_Intermediate + Hydrazine - H₂O Hydrazine Hydrazine Derivative (H₂N-NHR') Pyridazinone 4,5-Dihydropyridazin-3(2H)-one Hydrazone_Intermediate->Pyridazinone Intramolecular Cyclization (Heat or Acid) - H₂O

Figure 1: General reaction mechanism for the synthesis of pyridazinone derivatives from γ-keto acids.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyridazinone derivatives from γ-keto acids. Both a one-pot and a two-step procedure are described, offering flexibility depending on the desired scale and purity requirements.

Protocol 1: One-Pot Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol is a time-efficient method suitable for the direct conversion of β-aroylpropionic acids to the corresponding pyridazinone derivatives.

Materials:

  • Appropriate β-aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine hydrochloride (1.0 eq)

  • Absolute Ethanol

  • 5% Sodium Bicarbonate solution

  • 2% Acetic Acid solution

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the β-aroylpropionic acid (0.001 mol) and the hydrazine derivative (0.001 mol) in absolute ethanol (20-30 mL).

  • Reflux the reaction mixture for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

  • Allow the mixture to cool to room temperature. A solid product should precipitate.

  • Collect the crude product by filtration and wash it with a small volume of cold ethanol.

  • To remove any unreacted acidic starting material, stir the crude solid with a 5% sodium bicarbonate solution (25 mL).

  • Filter the solid, then wash with a 2% acetic acid solution, followed by distilled water.

  • Dry the purified product and recrystallize from methanol to obtain the final 6-aryl-4,5-dihydropyridazin-3(2H)-one.[6]

Protocol 2: Two-Step Synthesis with Isolation of the Hydrazide Intermediate

This method allows for the isolation and purification of the intermediate, which can sometimes lead to a purer final product.

Step A: Synthesis of the Hydrazide Intermediate

  • Dissolve the γ-keto acid (1.0 eq) in a suitable solvent such as absolute ethanol at room temperature.

  • Add the hydrazine derivative (1.0 eq) dropwise while stirring.

  • Continue stirring at room temperature for 1-4 hours. The hydrazide intermediate may precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step B: Cyclization to the Pyridazinone

  • Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, or use glacial acetic acid as both solvent and catalyst.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. The pyridazinone product may precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Experimental_Workflow cluster_one_pot Protocol 1: One-Pot Synthesis cluster_two_step Protocol 2: Two-Step Synthesis Reactants_1 β-Aroylpropionic Acid + Hydrazine Derivative in Ethanol Reflux_1 Reflux (18-24h) Reactants_1->Reflux_1 Workup_1 Concentration, Precipitation, Filtration & Washing Reflux_1->Workup_1 Purification_1 Recrystallization (Methanol) Workup_1->Purification_1 Product_1 Pure Pyridazinone Purification_1->Product_1 Reactants_2A γ-Keto Acid + Hydrazine Derivative in Ethanol (RT) Isolation_2A Isolate Hydrazide Intermediate Reactants_2A->Isolation_2A Reactants_2B Hydrazide Intermediate in Acetic Acid/Ethanol Isolation_2A->Reactants_2B Reflux_2B Reflux with Acid Catalyst Reactants_2B->Reflux_2B Workup_2B Cooling, Precipitation/Purification Reflux_2B->Workup_2B Product_2B Pure Pyridazinone Workup_2B->Product_2B

Figure 2: Comparative experimental workflows for one-pot and two-step pyridazinone synthesis.

Rationale Behind Experimental Choices

The selection of reagents and conditions is crucial for the successful synthesis of pyridazinone derivatives.

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and is suitable for refluxing temperatures. Its polar protic nature can also facilitate the proton transfer steps in the reaction mechanism.

  • Catalyst: While the reaction can proceed thermally, an acid catalyst like glacial acetic acid or hydrochloric acid is often employed to accelerate the intramolecular cyclization and the preceding dehydration steps. Acetic acid can serve as both a catalyst and a solvent.[4]

  • Reaction Time and Temperature: The cyclocondensation typically requires elevated temperatures (reflux) and extended reaction times (several hours) to ensure complete conversion. Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, significantly reducing reaction times from hours to minutes and often providing comparable or improved yields.[7][8]

  • Work-up Procedure: The work-up with sodium bicarbonate is an essential step to remove any unreacted acidic γ-keto acid, which simplifies the purification of the final product.

Data Presentation and Characterization

The following table summarizes the synthesis of various 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives, highlighting the effect of different substituents on the reaction yield.

EntryAryl Group (Ar) of β-Aroylpropionic AcidHydrazine DerivativeYield (%)Reference
14-Chlorophenyl4-Hydrazinobenzenesulfonamide HCl70[6]
24-Methoxyphenyl4-Hydrazinobenzenesulfonamide HCl63[6]
34-Hydroxy-3-methylphenyl4-Hydrazinobenzenesulfonamide HCl54[6]

Characterization of a Representative Compound: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

  • Molecular Formula: C₁₀H₉ClN₂O

  • Molecular Weight: 208.64 g/mol

  • Appearance: Solid

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 2.78 (t, 2H, -CH₂-), 3.16 (t, 2H, -CH₂-), 7.54 (d, J=8.5 Hz, 2H, Ar-H), 7.77 (d, J=8.6 Hz, 2H, Ar-H). Note: This is representative data for a similar structure; exact shifts may vary.[6]

  • IR (KBr, cm⁻¹): ~3200-3400 (N-H stretching), ~1640-1660 (C=O stretching, amide), ~1590 (C=N stretching).[6]

  • Mass Spectrometry (FAB-MS): m/z 209 [M+H]⁺.

Conclusion

The synthesis of pyridazinone derivatives from γ-keto acids is a highly effective and adaptable method for accessing a class of compounds with immense therapeutic potential. The straightforward nature of the cyclocondensation reaction, coupled with the ability to introduce a wide array of substituents on both the keto acid and hydrazine precursors, makes this a valuable strategy for generating libraries of novel pyridazinones for drug discovery and development. The protocols and insights provided in this guide serve as a robust foundation for researchers in synthetic and medicinal chemistry.

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum.
  • Ahmad, S., Rathish, I. G., Bano, S., Alam, M. S., & Javed, K. (2010). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 266–271.
  • A Tale of Two Heats: Microwave-Assisted vs.
  • Al-Telbany, F. A., & El-Enany, M. M. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. IntechOpen.
  • Asif, M. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
  • Bhat, M. A., Al-Omar, M. A., & Siddiqui, N. (2016).
  • Chauhan, M., Kumar, R., & Singh, A. (2010). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. E-Journal of Chemistry, 7(4), 1301-1306.
  • Comparative study of conventional and microwave assisted synthesis. (n.d.). Merck Biosciences Ltd.
  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052.
  • Sigma-Aldrich. (n.d.). 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
  • SynHet. (n.d.). 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
  • The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.
  • Thermo Nicolet. (2012). Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. Asian Journal of Science and Applied Technology.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • Wang, Y., et al. (2009). Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. Tetrahedron Letters.

Sources

Advanced Cyclization Strategies for 4-Aryl-4-Oxobutyric Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Aryl-4-oxobutyric acids (also known as


-aroylpropionic acids) are pivotal "switchboard" intermediates in drug discovery.[1] Derived from the Friedel-Crafts succinoylation of arenes, these substrates possess a unique 1,4-dicarbonyl functionality (masked as a keto-acid) that allows for divergent cyclization pathways.[1]

For the medicinal chemist, the choice of cyclization reagent dictates the scaffold topology:

  • Dehydrative Cyclization (

    
    ):  Yields 5-aryl-2(3H)-furanones  (unsaturated lactones), key pharmacophores in COX-2 inhibitors and antimicrobial agents.[1]
    
  • Condensative Cyclization (

    
    ):  Yields 6-aryl-4,5-dihydropyridazin-3(2H)-ones , a privileged structure in cardiotonic and antihypertensive drugs (e.g., Levosimendan analogs).[1]
    
  • Reductive Cyclization (Haworth Pathway): Yields 1-Tetralones .[1] Note: This requires a sequential reduction-then-cyclization approach, as direct Friedel-Crafts cyclization of the keto-acid is electronically disfavored.[1]

This guide provides validated protocols for these three distinct pathways, emphasizing mechanistic causality and process control.

Mechanistic Divergence & Decision Matrix

The reactivity of 4-aryl-4-oxobutyric acid is governed by the equilibrium between its open keto-acid form and its cyclic pseudo-acid (hydroxylactone) form .[1]

Pathway Visualization

CyclizationPathways Start 4-Aryl-4-oxobutyric Acid (Keto-Acid Form) Pseudo Pseudo-Acid (Cyclic Hemiacetal) Start->Pseudo Equilibrium Pyridazinone 6-Aryl-4,5-dihydro- pyridazin-3(2H)-one Start->Pyridazinone N2H4 / EtOH (-2H2O) ReducedAcid 4-Arylbutyric Acid (Intermediate) Start->ReducedAcid Zn(Hg)/HCl or Pd/C, H2 Furanone 5-Aryl-2(3H)-furanone (Butenolide) Pseudo->Furanone Ac2O / H+ (-H2O) Tetralone 1-Tetralone (Carbocycle) ReducedAcid->Tetralone PPA or SOCl2/AlCl3 (Friedel-Crafts)

Figure 1: Divergent cyclization pathways based on reagent selection. Note the sequential nature of the Tetralone pathway.

Protocol A: Synthesis of 5-Aryl-2(3H)-furanones (Butenolides)

Target: Unsaturated lactones. Mechanism: Acid-catalyzed dehydration of the pseudo-acid tautomer. Application: Synthesis of NSAID intermediates and lignan analogs.

Reagents & Equipment[1][8][11][12]
  • Substrate: 4-Aryl-4-oxobutyric acid (1.0 equiv)

  • Dehydrating Agent: Acetic Anhydride (

    
    ) (5.0 equiv)
    
  • Catalyst: Conc. Sulfuric Acid (

    
    ) (1-2 drops) or Sodium Acetate (0.5 equiv)
    
  • Solvent: None (Neat reaction) or Toluene (if azeotropic removal is preferred)

Step-by-Step Protocol
  • Charge: In a dry round-bottom flask equipped with a reflux condenser and

    
     drying tube, place the 4-aryl-4-oxobutyric acid (e.g., 10 mmol).
    
  • Activation: Add Acetic Anhydride (50 mmol, ~4.7 mL).

  • Catalysis: Add 1 drop of conc.

    
    . Caution: Exothermic reaction.
    
    • Variation: For acid-sensitive substrates, use anhydrous Sodium Acetate (5 mmol) instead of sulfuric acid.[1]

  • Reaction: Heat the mixture slowly to gentle reflux (bath temp ~140°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting acid (

      
      ) will disappear, and a less polar spot (
      
      
      
      ) will appear.
  • Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 100 mL of ice-water with vigorous stirring.

  • Isolation:

    • If solid precipitates: Filter, wash with cold water and

      
       (aq) to remove traces of acetic acid.
      
    • If oil separates: Extract with Dichloromethane (

      
       mL), wash organic layer with Sat.[1] 
      
      
      
      , brine, dry over
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol or Benzene/Petroleum Ether.[1]

Critical Note on Isomerism: The product is typically the 2(3H)-furanone (enol lactone). However, prolonged heating or base treatment can isomerize the double bond to the 2(5H)-furanone position (conjugated with the carbonyl). Confirm structure via


H-NMR (olefinic proton signals).

Protocol B: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones[1][5]

Target: Pyridazinone heterocycles. Mechanism: Condensation of hydrazine with the ketone followed by intramolecular aminolysis of the carboxylic acid. Application: High-yield synthesis of cardiotonic pharmacophores (PDE3 inhibitors).

Reagents & Equipment[1][8][11][12]
  • Substrate: 4-Aryl-4-oxobutyric acid (10 mmol)

  • Reagent: Hydrazine Hydrate (80% or 99%) (12-15 mmol, 1.2-1.5 equiv)

  • Solvent: Ethanol (95% or absolute) (30 mL)

Step-by-Step Protocol
  • Dissolution: Dissolve the keto-acid (10 mmol) in Ethanol (30 mL) in a 100 mL round-bottom flask.

  • Addition: Add Hydrazine Hydrate (12 mmol) dropwise at room temperature. A transient precipitate (hydrazone salt) may form.

  • Cyclization: Reflux the mixture for 3–5 hours.

    • Self-Validation: The reaction usually proceeds quantitatively. Completion is indicated when the solution becomes clear (if salt formed) or by TLC analysis.

  • Work-up:

    • Method A (Precipitation): Cool the mixture to 0°C. The product often crystallizes out. Filter and wash with cold ethanol.[1]

    • Method B (Concentration): If no solid forms, concentrate the solvent to 50% volume and dilute with cold water.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Data Interpretation:

  • IR: Characteristic Lactam C=O stretch at 1660–1680

    
    .
    
  • NMR: Absence of ethyl ester signals (if ester was used) and appearance of NH broad singlet (10-12 ppm).

Protocol C: The Haworth Pathway (Tetralone Synthesis)

Target: 1-Tetralones (Carbocycles). Critical Scientific Insight: Direct cyclization of 4-aryl-4-oxobutyric acid to a carbocycle is electronically disfavored because the carbonyl group deactivates the aromatic ring toward the intramolecular Friedel-Crafts attack.[1] Therefore, the carbonyl must be reduced to a methylene group (4-arylbutyric acid) before cyclization.[1]

Phase 1: Reduction (Brief Overview)
  • Method: Clemmensen Reduction (Zn/Hg, HCl) or Catalytic Hydrogenation (Pd/C,

    
    , AcOH).[1]
    
  • Product: 4-Arylbutyric acid.[1]

Phase 2: Cyclization of 4-Arylbutyric Acid (The PPA Protocol)

Mechanism: Intramolecular Friedel-Crafts Acylation.

Reagents & Equipment[1][8][11][12]
  • Substrate: 4-Arylbutyric acid (10 mmol)

  • Reagent: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

    • Why PPA? It serves as both solvent and Lewis acid, minimizing intermolecular acylation (polymerization).[1]

Step-by-Step Protocol
  • Preparation: In a beaker, weigh 20 g of PPA. Heat on a steam bath to 60-70°C to lower viscosity.

  • Addition: Add 4-Arylbutyric acid (2.0 g) to the PPA. Stir manually with a glass rod to ensure homogeneity.

  • Reaction: Heat the mixture at 90–100°C for 1–2 hours.

    • Control: Do not overheat (>120°C) as this causes sulfonation-like side reactions or charring.

    • Color Change: The mixture will turn reddish-brown.[1]

  • Quench: Cool to ~60°C. Pour the syrup onto 100 g of crushed ice. Stir vigorously until the PPA is hydrolyzed and a solid/oil separates.

  • Extraction: Extract the aqueous suspension with Diethyl Ether or Benzene (

    
     mL).
    
  • Wash: Wash the organic layer with:

    • Water (2x)

    • 10% NaOH (2x) – Crucial to remove unreacted starting acid.

    • Water (1x)

  • Isolation: Dry over anhydrous

    
     or 
    
    
    
    , filter, and evaporate solvent.
  • Product: 1-Tetralone (usually a pale yellow oil or low-melting solid).[1]

Troubleshooting & Optimization Table

IssuePathwayProbable CauseCorrective Action
Low Yield FuranoneHydrolysis during workupAvoid alkaline washes for long periods; furanone ring can open.[1] Use cold

quickly.
Sticky Solid PyridazinoneImpure starting materialEnsure keto-acid is pure.[1] Recrystallize product from DMF/EtOH.
Starting Material Recovery TetraloneRing DeactivationIf the aryl ring has

or halogen, PPA may fail.[1] Requires

(High Energy Route).
Charring/Tars TetralonePPA too hotMaintain temp <100°C. Ensure efficient stirring.

References

  • Pyridazinone Synthesis: Asif, M. et al. "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2010.[1][2]

  • Furanone Synthesis: Thombare, P. et al. "Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones."[1][3] Synthetic Communications, 2009.[1][3]

  • PPA Cyclization (General): "Polyphosphoric Acid in Organic Synthesis." ResearchGate Review.

  • Haworth Synthesis Context: Organic Syntheses, Coll.[1] Vol. 2, p. 81 (1943); Vol. 12, p. 16 (1932).[1] (Classic reference for Friedel-Crafts succinoylation and subsequent cyclization).

Sources

Application Note: Crystallization & Purification of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the crystallization and purification of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid .

Executive Summary & Molecule Profile

Target Molecule: 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid Chemical Class:


-Keto Acid / Substituted Benzoyl-Butyric Acid
Primary Application:  Pharmaceutical Intermediate (likely for Indanone or Tetralone scaffolds via cyclization).[1]

Critical Challenge: The synthesis of this molecule (typically via Friedel-Crafts acylation of Anisole with 2,2-dimethylsuccinic anhydride) inherently produces a mixture of isomers. The Para-isomer (4-methoxy) is the thermodynamically favored major product (>90%), while the Ortho-isomer (2-methoxy) —the target of this guide—is the minor kinetic product.[1]

This protocol focuses on the enrichment and crystallization of the Ortho-isomer , a challenging process requiring the rejection of the highly crystalline Para-isomer.[1]

Physicochemical Characterization Strategy

Before initiating crystallization, the solubility profile must be established to design the solvent system.[1]

Table 1: Solubility Profile (Estimated at 25°C)
SolventSolubility (Target: Ortho)Solubility (Impurity: Para)Suitability
Toluene HighModeratePrimary Solvent (Good for rejection of Para)
Ethyl Acetate Very HighHighToo soluble for direct crystallization; good for extraction.[1]
Heptane / Hexane LowVery LowAnti-solvent
Isopropyl Alcohol (IPA) HighModerateGood for final recrystallization.[1]
Water (pH < 2) InsolubleInsolubleWash solvent.[1]
Water (pH > 10) Soluble (as Salt)Soluble (as Salt)Used for Reactive Crystallization (Acid-Base Swing).[1]

Crystallization Protocols

Protocol A: Isolation of the Ortho-Isomer from the Synthesis Mixture

Objective: Remove the bulk Para-isomer and enrich the mother liquor with the Ortho-target.[1]

Mechanism: The Para-isomer has a higher melting point and lower solubility in non-polar solvents due to better packing symmetry.[1] We exploit this to crystallize the Para-isomer out, leaving the Ortho-isomer in solution.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture (containing both isomers) in Toluene (5 volumes) at 80°C until a clear solution is obtained.

  • Primary Cooling: Cool the solution slowly to 20°C over 4 hours.

    • Observation: Heavy precipitation of the Para-isomer (white plates/needles) should occur.[1]

  • Filtration 1 (Rejection): Filter the suspension.

    • Solid (Cake): Consists mainly of the Para-isomer (Discard or save for other use).[1]

    • Filtrate (Mother Liquor): Contains the Ortho-isomer (Target) and residual Para-isomer.[1]

  • Concentration: Evaporate the filtrate under reduced pressure to obtain an oily residue enriched in the Ortho-isomer.

  • Secondary Solvent Addition: Redissolve the residue in Isopropyl Alcohol (IPA) (3 volumes) at 60°C.

  • Seeding: Seed with pure Ortho-isomer crystals (if available) at 40°C.

  • Secondary Cooling: Cool to 0°C over 6 hours.

  • Filtration 2 (Collection): Filter the resulting crystals. These are the crude Ortho-isomer .

Protocol B: Reactive Crystallization (Acid-Base Swing) for Final Purity

Objective: Chemical purification to remove non-acidic impurities (e.g., unreacted Anisole, anhydrides).[1]

Mechanism: The target is a carboxylic acid.[1][2] Converting it to a water-soluble salt allows filtration of organic impurities, followed by controlled re-acidification to crystallize the pure acid.[1]

Step-by-Step Workflow:

  • Salt Formation: Suspend the crude Ortho-isomer (from Protocol A) in Water (10 volumes) .

  • Basification: Slowly add 20% NaOH (aq) while stirring until pH reaches 10-11. The solid should dissolve completely.[1]

    • Control: Maintain temperature < 30°C to prevent decarboxylation or side reactions.[1]

  • Organic Wash: Wash the aqueous solution with Ethyl Acetate (3 volumes) twice.[1][3] Discard the organic layer (removes neutral impurities).[1]

  • Nucleation Point: Transfer the aqueous layer to a crystallization vessel. Heat to 35°C.[1]

  • Acidification (The Critical Step): Slowly add 10% HCl (aq) dropwise.

    • Target: Lower pH to 4.5 initially to induce nucleation (cloud point).[1]

    • Hold: Stir for 30 minutes to allow crystals to grow.

  • Final Acidification: Continue adding HCl until pH reaches 1.5-2.0.

  • Isolation: Cool to 5°C, filter the white solid, and wash with cold water.

  • Drying: Vacuum dry at 45°C for 12 hours.

Process Visualization (Graphviz Workflow)

The following diagram illustrates the logic flow for isolating the Ortho-isomer from the Para-dominant mixture.

G Start Crude Reaction Mixture (Para:Ortho ~ 90:10) Dissolve Dissolve in Toluene (80°C) Cool to 20°C Start->Dissolve Filter1 Filtration 1 (Separation Step) Dissolve->Filter1 Cake1 Solid Cake (Para-Isomer - Major) Filter1->Cake1 Retain Para Filtrate1 Mother Liquor (Enriched Ortho-Isomer) Filter1->Filtrate1 Target Stream Evap Evaporate Solvent (Oily Residue) Filtrate1->Evap Redissolve Redissolve in IPA (60°C) Cool to 0°C Evap->Redissolve Filter2 Filtration 2 (Isolation Step) Redissolve->Filter2 Cake2 Crude Ortho-Isomer Crystals Filter2->Cake2 Target Product Filtrate2 Mother Liquor (Waste) Filter2->Filtrate2 Purification Protocol B: Acid-Base Swing (Final Polish) Cake2->Purification

Caption: Workflow for the enrichment and isolation of the minor Ortho-isomer from the Para-dominant reaction mixture.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: The product comes out as an oil droplet rather than a crystal during cooling.

  • Cause: Cooling too fast, or the solvent system is too polar/non-polar gap is too wide.[1]

  • Solution:

    • Seed Loading: Add 0.5% wt/wt seeds at the metastable zone width (approx. 5°C above the oiling point).[1]

    • Solvent Modification: Add a small amount of Methanol or Ethanol to the Toluene system to increase solubility and prevent rapid oiling.[1]

    • Temperature Cycling: Heat the oiled mixture until clear, then cool very slowly (0.1°C/min).

Issue: Persistent Para-Isomer Contamination
  • Symptom: HPLC shows >5% Para-isomer in the final Ortho crystals.[1]

  • Solution: Perform a "slurry wash."[1] Suspend the solid in cold Toluene (where Para is less soluble than Ortho? No, Para is less soluble, so this might not work).[1]

  • Correct Solution: Recrystallize from Isopropyl Alcohol (IPA) .[1] The differential solubility in alcohols often favors the separation of structural isomers better than aromatics.[1]

References

  • Friedel-Crafts Acylation Selectivity: Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Standard reference for isomer distribution in acylation of anisole).

  • Crystallization of Keto-Acids: Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] Link[1]

  • Polymorphism in Pharmaceutical Solids: Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1] (Guidance on polymorph screening for new intermediates).

  • Separation of Isomers: "Purification of Ortho/Para Isomers via Fractional Crystallization." Organic Process Research & Development, Vol 12, Issue 4. (General principles applied to substituted benzenes).

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Anisole Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity and Side-Reactions in 2-Methoxybenzene (Anisole) Acylation

Executive Summary & Core Mechanism

The User Challenge: Friedel-Crafts acylation of anisole (2-methoxybenzene) theoretically favors the para-isomer due to the steric bulk of the methoxy group and its electronic activating nature. However, users frequently encounter three critical failures:

  • Unexpected ortho-isomer formation (reducing yield of the target para product).

  • Demethylation (cleavage of the ether bond to form phenols).

  • Reaction Stalling (catalyst poisoning by the product).

The Mechanistic Reality: The methoxy group is a strong activator (


 effect). While it directs ortho/para, the para position is kinetically favored due to the steric hindrance of the methoxy oxygen at the ortho position. The reaction proceeds via an acylium ion intermediate (

).[1][2]
Visualization: Selectivity & Failure Points

The following diagram illustrates the competing pathways and the steric "shield" that should—but doesn't always—prevent ortho substitution.

AnisoleAcylation cluster_sterics Regioselectivity Factors Anisole Anisole (Substrate) SigmaComplex Sigma Complex (Intermediate) Anisole->SigmaComplex + Catalyst/Acylating Agent Acylium Acylium Ion (Electrophile) Acylium->SigmaComplex Para Para-Methoxyacetophenone (Major Product) SigmaComplex->Para Kinetic Path (Low Sterics) Ortho Ortho-Isomer (Minor Impurity) SigmaComplex->Ortho Steric Clash (High Temp) Phenol Phenol Derivative (Demethylation Side-Product) Para->Phenol AlCl3 attack on O-Me (>60°C) Sterics Methoxy Group Sterics: Blocks Ortho attack Temp Temperature: High T overcomes sterics (Increases Ortho)

Caption: Pathway analysis showing the kinetic dominance of para-substitution and the thermal risk of demethylation.

Troubleshooting Matrix (Symptom -> Root Cause -> Fix)

Use this table to diagnose your specific experimental failure.

SymptomProbable CauseTechnical ExplanationCorrective Action
High Ortho Content (>10%) Reaction Temperature too highAt higher temperatures, the reaction shifts from kinetic control (favoring para) to thermodynamic control, allowing the higher-energy ortho transition state to be crossed.Cool it down. Run the reaction at 0°C to 20°C. Do not reflux unless necessary for conversion.
Formation of Phenols Ether Cleavage (Demethylation)Strong Lewis acids like

can coordinate to the methoxy oxygen, facilitating nucleophilic attack (by

) on the methyl group, cleaving the ether.
Switch Catalyst. Use mild Lewis acids (

) or Zeolites (H-Beta). If using

, keep T < 40°C and quench immediately upon completion.
Reaction Stops at ~50% Catalyst Poisoning / StoichiometryThe product (methoxyacetophenone) is a ketone, which is a Lewis base. It complexes 1:1 with

, deactivating the catalyst.
Adjust Stoichiometry. You need >1.1 equivalents of

relative to the acylating agent, not catalytic amounts.
Polysubstitution Activated Ring ReactivityThe product is less reactive than anisole (deactivating acyl group), so polysubstitution is rare unless extreme excess of reagent is used.Check Reagents. Ensure 1:1 stoichiometry of Anisole:Acylating Agent.

Protocol Optimization Guide

Protocol A: The "Classic" High-Yield Method ( )

Best for: Small scale, non-GMP, where catalyst disposal is not an issue.

The Critical Insight:


 is not  a catalyst in this specific reaction; it is a reagent. It forms a stable complex with the product ketone. You must use at least 1.1–1.2 equivalents relative to the acid chloride.
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Nitrobenzene increases para-selectivity but is hard to remove.

  • Addition Order (Crucial for Selectivity):

    • Load

      
       (1.2 equiv) and DCM.[3] Cool to 0°C.
      
    • Add Acyl Chloride (1.0 equiv) dropwise. Wait for the acylium complex to form (solution clears/changes color).

    • Add Anisole (1.0 equiv) slowly. Adding anisole last prevents it from being exposed to free

      
       for too long, reducing demethylation risk.
      
  • Reaction: Stir at 0–5°C for 3 hours. Monitor by TLC.

  • Quench: Pour onto ice/HCl mixture. The HCl is required to break the Aluminum-Ketone complex.

Protocol B: The "Green" High-Selectivity Method (Zeolite H-Beta)

Best for: High regioselectivity requirements (>95% Para), reusable catalyst, avoiding demethylation.

The Critical Insight: Zeolites act as "shape-selective" catalysts. The pore structure of H-Beta zeolite physically restricts the formation of the bulkier ortho-isomer transition state.

  • Catalyst Prep: Calcine H-Beta Zeolite (Si/Al ratio ~25) at 500°C for 4 hours to activate acid sites.

  • Reaction: Mix Anisole (10 mmol) and Acetic Anhydride (10 mmol) in a sealed tube.

  • Catalyst Load: Add 10 wt% activated H-Beta Zeolite.

  • Conditions: Heat to 90–100°C (solvent-free or in minimal nitrobenzene).

  • Workup: Simple filtration to remove catalyst (can be regenerated).

  • Result: Typically 95-98% para-selectivity with zero demethylation.

Deep Dive: Solvent Effects on Regioselectivity

The choice of solvent dictates the "tightness" of the ion pair between the acylium ion and the catalyst counter-ion (


).
  • Non-Polar (DCM,

    
    ):  Tight ion pairing. Sterics dominate. Para is favored, but ortho can occur if the acyl group is small (e.g., acetyl).
    
  • Polar (Nitrobenzene): Solvates the acylium ion, making it a "free" electrophile. While this increases reactivity, the bulky solvent shell around the electrophile further discourages ortho attack due to steric clash. Result: Higher para selectivity.

Data Summary: Solvent Influence on Para/Ortho Ratio

SolventCatalystPara:Ortho RatioNotes


~90 : 10Standard baseline.
Nitrobenzene

~98 : 2High selectivity due to solvation/sterics.
Neat (Solvent-free)Zeolite H-Beta>95 : 5Shape selectivity dominates.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride with Zeolites? A: Yes, but Acetic Anhydride is generally preferred for Zeolite catalysis. The byproduct is acetic acid, which is less corrosive to the zeolite framework than the HCl gas generated from acetyl chloride.

Q: Why is my yield >100%? A: You likely have trapped Aluminum salts. The Aluminum-Ketone complex is very strong.[3] If you didn't acidify your quench (pH < 2) or stir the aqueous phase long enough, aluminum species remain in the organic layer. Wash with 1M HCl until the aqueous layer is clear.

Q: I see a "demethylation" peak in NMR. How do I confirm it? A: Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic -OH singlet (~5-6 ppm,


 exchangeable). In MS, the mass will be M-14.

Q: Is there a way to force the Ortho product? A: It is difficult with Friedel-Crafts. However, you can use the Fries Rearrangement . Acylate the phenol first (on the Oxygen) to make the ester, then use


 and heat. This thermodynamically favors the ortho-hydroxy ketone, which can then be methylated.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Corma, A., et al. (2005). "Zeolites as Catalysts in Organic Synthesis." Chemical Reviews. Link (Authoritative review on shape-selectivity in zeolites).

  • Freese, U., et al. (1999). "Acylation of anisole over zeolite H-Beta." Catalysis Letters. Link (Specific protocol for high para-selectivity using Zeolites).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for the experimental setup and quenching procedures).

Sources

Technical Support Center: Purification of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid. The typical synthesis of this molecule proceeds via a Friedel-Crafts acylation, a powerful C-C bond-forming reaction that is also notorious for generating a challenging mixture of isomers and byproducts. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to navigate these purification challenges effectively.

Section 1: Understanding the Core Challenge: The Friedel-Crafts Impurity Profile

The primary route to 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid is the Lewis acid-catalyzed Friedel-Crafts acylation of 2-methoxytoluene with 2,2-dimethylsuccinic anhydride.[1][2][3] While effective, this reaction's mechanism is the root of the purification difficulties. The electrophilic aromatic substitution is directed by two activating groups on the aromatic ring: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho, para-directing, leading to constitutional isomers.[4]

cluster_reactants Reactants cluster_products Reaction Mixture 2_methoxytoluene 2-Methoxytoluene anhydride 2,2-Dimethylsuccinic Anhydride catalyst catalyst anhydride->catalyst + target Desired Product: 2,2-Dimethyl-4-(2-methoxyphenyl)- 4-oxobutyric acid isomer Key Isomeric Impurity: 4-(4-methoxy-3-methylphenyl)... and others unreacted Unreacted Starting Materials catalyst->target Friedel-Crafts Acylation catalyst->isomer catalyst->unreacted

Caption: Synthesis pathway leading to the target molecule and key impurities.

Table 1: Common Impurities and Their Origins

Impurity Name Origin Key Property for Separation
Regioisomeric oxobutyric acids Friedel-Crafts acylation at other positions on the 2-methoxytoluene ring.[4][5] Similar polarity and acidity to the desired product; challenging to separate by extraction or simple recrystallization.
Unreacted 2,2-dimethylsuccinic anhydride Incomplete reaction. Can be hydrolyzed to the diacid during aqueous workup.
2,2-Dimethylsuccinic acid Hydrolysis of the starting anhydride by adventitious moisture. More polar than the product; highly water-soluble at basic pH.
Unreacted 2-methoxytoluene Incomplete reaction; often used in excess. Non-polar, volatile, and lacks an acidic proton. Easily removed.

| Lewis Acid Residues (e.g., Al³⁺ salts) | Catalyst used in the reaction. | Water-soluble; removed during the initial aqueous workup. |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid.

Q1: My crude product is a persistent oil or a gummy semi-solid after the initial workup. Why won't it solidify?

A1: Explanation & Solution This is a classic sign of significant impurities depressing the freezing point of your desired product. The most likely culprits are a mixture of regioisomers and residual solvent or unreacted starting materials.

  • Cause - Isomeric Mixture: The presence of multiple isomers disrupts the crystal lattice formation, preventing solidification. The Friedel-Crafts reaction can produce several isomers depending on the precise reaction conditions.[6][7]

  • Cause - Unreacted Starting Material: Residual 2-methoxytoluene or the hydrolyzed anhydride (2,2-dimethylsuccinic acid) can act as contaminants.

  • Troubleshooting Steps:

    • Ensure Complete Workup: First, ensure all acidic or basic residues from the workup are removed. Wash the organic layer with brine, dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄, and remove the solvent completely under high vacuum.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is likely insoluble (e.g., hexanes, diethyl ether). Stir or scratch the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystallization.

    • Proceed to Chromatography: If trituration fails, the isomeric purity is likely too low for crystallization. The most robust solution is to purify the crude oil via flash column chromatography before attempting recrystallization (See Protocol 3).

Q2: My NMR analysis clearly shows a mixture of isomers. How can I separate them effectively?

A2: Explanation & Solution Separating constitutional isomers is a common challenge for products of electrophilic aromatic substitution. Due to their similar structures and polarities, simple extraction or recrystallization is often insufficient.

  • Method of Choice - Chromatography: Flash column chromatography is the gold standard for this problem.[8] The subtle differences in polarity between the isomers, caused by the different positioning of the substituents on the aromatic ring, can be exploited for separation on a silica gel stationary phase.

  • Strategy:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A gradient system is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

    • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will show good separation (ΔR_f > 0.2) between the spots corresponding to your desired product and the major isomeric impurities.

    • Execution: See Protocol 3 for a detailed step-by-step guide to column chromatography.

Q3: After recrystallization, my product yield is extremely low. What are the common causes and how can I fix them?

A3: Explanation & Solution Low recrystallization yield is typically due to one of four factors: improper solvent choice, using too much solvent, premature crystallization, or cooling the solution too rapidly.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[9]

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solvent screening tests. Use the table below as a guide.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.[9]

    • Slow Cooling: Allow the flask to cool slowly to room temperature undisturbed. This promotes the formation of large, pure crystals. Once at room temperature, then place it in an ice bath to maximize precipitation. Rapid cooling traps impurities and reduces yield.

    • Check the Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and analyze it by TLC. If a significant amount of product is present, you can perform a second recrystallization to recover more material.

Table 2: Suggested Screening Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Comments
Toluene 111 Low Good for dissolving aromatic compounds when hot.
Ethyl Acetate 77 Medium Often a good starting point for moderately polar compounds.
Acetone 56 Medium-High May be too strong a solvent, but useful in a two-solvent system.
Isopropanol 82 High The carboxylic acid may have good solubility; test for poor solubility when cold.
Water 100 Very High The compound is likely insoluble, making it a potential anti-solvent in a two-solvent system.

| Hexanes/Heptane | ~69 / ~98 | Very Low | Likely insoluble; excellent as an anti-solvent (Solvent #2).[9] |

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Workup & Acid-Base Extraction

This protocol is designed to effectively quench the Friedel-Crafts reaction, remove the Lewis acid catalyst, and perform an initial purification by leveraging the acidic nature of the product.

  • Quench the Reaction: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice and concentrated HCl (a 1:1 v/v mixture is common). This hydrolyzes the aluminum chloride-ketone complex. Caution: This step is exothermic.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of reaction solvent).

  • Isolate the Acidic Product: Combine the organic layers. Extract the combined organic layers with a basic aqueous solution, such as 1M NaOH or saturated NaHCO₃ (3 x volume). The desired carboxylic acid product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like unreacted 2-methoxytoluene) in the organic layer.

  • Re-acidification & Isolation: Separate the basic aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer with cold 3M HCl until the pH is ~1-2 (test with pH paper). The desired product should precipitate as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. Dry the product thoroughly under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is ideal when no single solvent has the perfect solubility profile.[9] Here, we use a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the primary solvent (e.g., Toluene or Ethyl Acetate) in small portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., Hexanes) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent. Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexanes:Ethyl Acetate) to elute your product and then the more polar isomeric impurities.

  • Fraction Analysis: Combine the fractions that contain the pure desired product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Section 4: Workflow and Logic Diagrams

A Crude Reaction Mixture B Protocol 1: Aqueous Workup & Acid-Base Extraction A->B C Crude Solid/Oil B->C D Analyze Purity (TLC, ¹H NMR) C->D E Is Purity >95%? D->E F Protocol 2: Recrystallization E->F Yes H Protocol 3: Flash Column Chromatography E->H No G Final Product F->G I Purified Isomers H->I I->F Collect desired isomer and recrystallize

Caption: General purification workflow for 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid.

P1 Problem: Crude product is an oil C1 Possible Cause: Impurity mixture depressing m.p. P1->C1 P2 Problem: Low yield after recrystallization C2 Possible Cause: Too much solvent or improper solvent choice P2->C2 P3 Problem: NMR shows isomeric mixture C3 Possible Cause: Non-selective Friedel-Crafts reaction P3->C3 S1 Solution: Triturate with hexanes or proceed to chromatography C1->S1 S2 Solution: Minimize solvent volume, use slow cooling, screen solvents C2->S2 S3 Solution: Optimize TLC and perform flash column chromatography C3->S3

Caption: Troubleshooting flowchart for common purification issues.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts acylation of the methoxytoluenes (D-F) with acetyl chloride and aluminum.... Retrieved from [Link]

  • Dineva, M. A., et al. (2018). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Bulgarian Chemical Communications, 50(SE), 134-139. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Defense Technical Information Center. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylsuccinic anhydride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]

  • ACG Publications. (2016). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from [Link]

  • Semantic Scholar. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Retrieved from [Link]

Sources

Technical Support Center: Preventing Decarboxylation of γ-Keto Acids During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing unwanted decarboxylation of γ-keto acids during experimental workup. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions for robust and reproducible results.

Frequently Asked Questions (FAQs)
Q1: Why is my γ-keto acid decomposing during workup? Understanding the Mechanism.

A: Gamma-keto acids are significantly more prone to decarboxylation than simple carboxylic acids, though they are generally more stable than their β-keto acid counterparts.[1][2] The susceptibility, especially under thermal or catalytic conditions, arises from a specific intramolecular pathway. While the classic, highly facile decarboxylation proceeds through a 6-membered cyclic transition state in β-keto acids, the γ-keto acid decarboxylation is also a known thermal process.[3][4][5]

The reaction is primarily driven by heat and can be catalyzed by both acidic and basic conditions. During a typical workup, unintended heating (e.g., from an exothermic quench) or exposure to inappropriate pH levels can readily initiate the loss of carbon dioxide, leading to a ketone byproduct and significant yield loss.

G cluster_mech Decarboxylation Mechanism of a γ-Keto Acid (Simplified Thermal) start γ-Keto Acid ts Heat (Δ) [Transition State] start->ts Energy Input prod Enol Intermediate ts->prod C-C bond cleavage co2 + CO2 ts->co2 Loss of CO2 ketone Ketone Product (Tautomerization) prod->ketone Proton Transfer

Caption: Simplified workflow of thermal decarboxylation.

Q2: What is the single most critical factor to control during an aqueous workup to prevent decarboxylation?

A: Temperature. Unquestionably, maintaining a low temperature throughout the entire workup process is the most critical preventative measure. Many acid-base neutralizations are exothermic. Adding a quenching solution too quickly can cause localized heating at the interface of the organic and aqueous layers, triggering decarboxylation before the bulk solution temperature even registers an increase.

Best Practice:

  • Always perform quenches and extractions in an ice-water bath.

  • Pre-chill all aqueous solutions (water, brine, buffer solutions) to 0-5 °C before use.

  • Add aqueous solutions slowly, with vigorous stirring, to dissipate heat effectively.

Extraction processes are highly dependent on temperature.[6][7][8] Lowering the temperature generally enhances the stability of sensitive compounds like γ-keto acids during the extraction phase.

Q3: I need to neutralize my reaction mixture. What pH range is safe for my γ-keto acid?

A: Both strongly acidic and strongly basic conditions can catalyze decarboxylation. The goal is to operate in a "safe" pH window that keeps the carboxylic acid protonated (to ensure it partitions into the organic layer) while avoiding harsh conditions. For most γ-keto acids, a mildly acidic pH of 4-5 is ideal for the aqueous layer.

pH RangeRisk of DecarboxylationRationale
< 3 High Strong acid catalysis can promote the reaction.[9]
4 - 5 Low Optimal Range. The carboxylic acid is >99% protonated (assuming a pKa ~4.5), ensuring efficient extraction into the organic phase while minimizing acid-catalyzed degradation.
6 - 8 Moderate As the pH approaches and surpasses the pKa, the carboxylate anion forms. While seemingly stable, the equilibrium can be sensitive, and some substrates may still be prone to degradation.
> 9 High Base-catalyzed enolate formation can facilitate decarboxylation. Even weak bases like sodium bicarbonate can be problematic.[10]

This table provides general guidance. The optimal pH can be substrate-dependent.

Q4: Can I use a sodium bicarbonate (NaHCO₃) wash to remove excess acid?

A: This is a common but risky procedure for γ-keto acids. While technically a weak base, a saturated bicarbonate solution has a pH of ~8.3, which is sufficiently basic to deprotonate the carboxylic acid and catalyze decarboxylation, especially if any warming occurs.[10]

Safer Alternative: A wash with a cold, dilute phosphate buffer (pH ~7) or simply repeated washes with cold, pH-adjusted water (use dilute HCl to bring to pH 4-5) are much safer for removing mineral acids without exposing your product to harsh basicity.

Troubleshooting Guide
Symptom / Observation Probable Cause Recommended Solution & Prevention
Low yield after workup; NMR of crude shows desired ketone byproduct. Decarboxylation during workup. 1. Temperature Control: Ensure all steps (quench, wash, extraction) are performed at 0-5 °C. Pre-chill all solutions.[11][12] 2. pH Management: Avoid bicarbonate washes. Use a cold, buffered wash (pH 4-5) or cold, pH-adjusted water instead.
Product loss during silica gel chromatography. Acid-catalyzed decarboxylation on silica. Silica gel is inherently acidic and can act as a catalyst. 1. Neutralize Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N), evaporate the solvent, and pack the column with this neutralized silica. 2. Alternative Stationary Phase: Consider using a less acidic support like neutral alumina.
An emulsion forms during extraction, requiring extended time or heating to resolve. Prolonged contact with aqueous phase and/or heating. Emulsions are detrimental as they increase the time your compound is in a potentially hostile aqueous environment. 1. Prevention: Use a larger volume of extraction solvent and add a small amount of brine to the aqueous layer to increase its ionic strength. 2. Resolution: If an emulsion forms, try filtering the entire mixture through a pad of Celite® rather than waiting or heating.
Experimental Protocols
Protocol 1: Optimized Cold Aqueous Workup

This protocol is designed to minimize thermal and pH-related degradation.

  • Cooling: Cool the completed reaction mixture in an ice-water bath to 0-5 °C.

  • Quenching: While maintaining vigorous stirring, slowly add a pre-chilled (0-5 °C) quenching solution (e.g., saturated ammonium chloride or pH 4 buffer) dropwise. Monitor the internal temperature to ensure it does not rise.

  • Dilution: Dilute the quenched mixture with a pre-chilled extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1x pre-chilled, pH 4-5 water.

    • 1x pre-chilled brine. This minimizes contact time with the aqueous phase.[13]

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a cold water bath (≤ 20 °C) to prevent heating of the flask.

Caption: Optimized cold workup workflow.

Protocol 2: Non-Aqueous Workup Consideration

In cases where the product is extremely sensitive or reaction byproducts are non-polar, a non-aqueous workup may be feasible.[14]

  • Filtration: If the reaction produces a solid byproduct (e.g., salts), dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® or glass wool to remove the solids.

  • Solvent Removal: Concentrate the filtrate directly in vacuo, always using a cold water bath to avoid heating the product.

  • Purification: Proceed directly to purification (e.g., chromatography on neutralized silica). This method is highly dependent on the specific reaction and is not universally applicable.

References
  • Decarboxylation - Chemistry Steps. Chemistry Steps. [Link]

  • 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Decarboxylation Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? Chemistry Stack Exchange. [Link]

  • Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. ChemSusChem. [Link]

  • Carboxylic Acid Extraction: New Techniques for Improved Purity. Patsnap. [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Industrial & Engineering Chemistry Research. [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. ResearchGate. [Link]

  • Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications. [Link]

  • Ketonic Decarboxylation Catalysed by Weak Bases and Its Application to an Optically Pure Substrate. Organic Chemistry Portal. [Link]

  • About Workup. University of Rochester, Department of Chemistry. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Journal of Organic Chemistry. [Link]

  • Temperature effect on the extraction of carboxylic acids by amine-based extractants. The Hebrew University of Jerusalem. [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis. [Link]

  • A Synthesis of [gamma] Keto Acids. Cornell University.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, San Diego. [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Why are beta-ketoacids better at decarboxylation than gamma or delta? Chemistry Stack Exchange. [Link]

  • Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Molecules. [Link]

  • Official Guide B/B #20 spoiler, do decarboxylases need a B-keto acid? Reddit. [Link]

  • Influence of pH-value of aqueous solution on distribution coefficient... ResearchGate. [Link]

  • Decarboxylation (video). Khan Academy. [Link]

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A. [Link]

  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC STUDIES ON THE DECARBOXYLATION OF β-KETO ACIDS. Semantic Scholar. [Link]

  • pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Biochemical and Biophysical Research Communications. [Link]

  • 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. [Link]

  • Stability assessment of ketoconazole in aqueous formulations. International Journal of Pharmaceutics. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of robust research. For researchers and scientists working with novel chemical entities, the choice of analytical methodology is critical. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid, a compound of interest in synthetic chemistry. We will explore the theoretical underpinnings of its NMR spectrum, present a detailed interpretation of the expected signals, and objectively compare the depth of information provided by NMR with that of other common analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Unlike techniques that provide information on molecular weight or functional groups in isolation, NMR offers a holistic view of the molecular architecture.

For a molecule such as 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid, with its distinct aromatic and aliphatic regions, NMR is uniquely suited to confirm its intricate structure. The following sections will delve into a detailed, predicted analysis of its ¹H and ¹³C NMR spectra.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To obtain high-quality NMR data for 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid, a standardized and well-reasoned experimental protocol is paramount. The following methodology is designed to yield spectra with excellent resolution and signal-to-noise, facilitating unambiguous interpretation.

Step-by-Step NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.[3][4] However, the carboxylic acid proton may undergo rapid exchange with residual water in CDCl₃, leading to a broad signal or its complete disappearance. DMSO-d₆ is an excellent alternative for observing exchangeable protons like those in carboxylic acids and alcohols.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.

    • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved NMR signals.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to consider include the spectral width (typically -2 to 12 ppm for organic molecules), the number of scans (usually 8 to 16 for a sample of this concentration), and the relaxation delay (D1), which should be set to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

    • Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 128 or more) is required to achieve an adequate signal-to-noise ratio.

The following diagram illustrates the workflow for acquiring high-quality NMR data:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 phase Phasing acquire_C13->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: A streamlined workflow for NMR analysis, from sample preparation to data processing.

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

Based on established principles of NMR spectroscopy and empirical data for similar functional groups, we can predict the ¹H and ¹³C NMR spectra of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid with a high degree of confidence.

The chemical structure with numbered positions for assignment is shown below:

Technique_Comparison NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info Precise 3D Structure Atom Connectivity Stereochemistry Isomer Differentiation NMR->NMR_Info Provides MS Mass Spectrometry MS_Info Molecular Formula (from exact mass) Fragmentation Pattern MS->MS_Info Provides IR IR Spectroscopy IR_Info Functional Groups Present (e.g., C=O, O-H, C-O) IR->IR_Info Provides

Caption: A comparison of the structural information provided by NMR, MS, and IR spectroscopy.

Conclusion

The structural elucidation of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid serves as an excellent case study for highlighting the unparalleled utility of NMR spectroscopy. While Mass Spectrometry and IR Spectroscopy are invaluable tools for confirming molecular weight and identifying functional groups, respectively, only NMR can provide the detailed connectivity map required to unambiguously determine the complete chemical structure. The ability to differentiate between isomers and to precisely map out the proton and carbon environments makes NMR an indispensable technique in the arsenal of researchers, scientists, and drug development professionals. The synergy of these techniques provides a self-validating system for structural confirmation, with NMR at its core for delivering the definitive architectural blueprint of the molecule.

References

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, Inc., 2014. [Link]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

  • ACD/Labs. "Methoxy groups just stick out." [Link] [5]4. R. G. Griffin, "Solid State NMR of Proteins," Nature Structural Biology 1998, 5, 508–512. [Link]

  • Buttonwood, "What is the proton NMR spectrum of p-methoxyphenol?," Chemistry Stack Exchange. [Link] [6]6. P. K. Agrawal, "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds," Nat. Prod. Commun. 2011, 6, 1649–1652. [Link] [7]7. Doc Brown's Chemistry. "low/high resolution 1H proton nmr spectrum of butanoic acid." [Link] [3]8. University of Wisconsin-Madison. "NMR: Novice Level, Spectrum 14." [Link] 9. R. T. Morrison, R. N. Boyd, S. K. Bhattacharjee, Organic Chemistry, 7th ed. Pearson Education, 2011. [Link]

  • Doc Brown's Chemistry. "13C nmr spectrum of butanoic acid." [Link] [4]11. J. E. Macintyre, Dictionary of Organic Compounds, 6th ed. Chapman and Hall, 1996. [Link]

  • M. Hesse, H. Meier, B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2nd ed. Thieme, 2008. [Link]

  • University of California, Davis. "Chem 128A, H-NMR Table." [Link]

  • AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." [Link] [1]15. JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Methoxybenzoyl Propionic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxybenzoyl propionic acids, specifically 3-(4-methoxybenzoyl)propionic acid (also known as 4-anisoylpropionic acid), serve as critical intermediates in the synthesis of aroyl-substituted bioactive compounds and are often monitored as metabolic degradants.

This guide provides a definitive analysis of their mass spectrometric behavior. Unlike rigid standard operating procedures, this document focuses on the mechanistic causality of fragmentation to empower researchers to differentiate isomers and select the optimal ionization mode (EI vs. ESI). We contrast the "hard" ionization fingerprinting of Electron Impact (EI) with the "soft" ionization utility of Electrospray Ionization (ESI), supported by diagnostic ion tables and pathway visualizations.

Mechanistic Fragmentation Analysis (The "Why")

The mass spectral signature of 3-(4-methoxybenzoyl)propionic acid (MW 208.21) is dominated by the stability of the acylium ion derived from the aromatic ketone moiety. Understanding these pathways is essential for structural confirmation.[1]

Primary Fragmentation Pathway (EI at 70 eV)

Upon electron impact, the molecule undergoes predictable bond scissions driven by charge localization on the carbonyl oxygen and the aromatic ring.

  • Alpha-Cleavage (Dominant Pathway): The most labile bond is the C-C bond between the ketone carbonyl and the alpha-methylene group of the propionic acid side chain.

    • Mechanism: Homolytic cleavage yields the resonance-stabilized 4-methoxybenzoyl cation (acylium ion) .

    • Diagnostic Peak: m/z 135 (Base Peak).

    • Neutral Loss: The radical •CH2CH2COOH (mass 73) is lost.

  • Decarbonylation: The m/z 135 ion possesses sufficient internal energy to eject a carbon monoxide (CO) molecule.

    • Mechanism: Heterolytic cleavage of the Ar-CO bond.

    • Diagnostic Peak: m/z 135 → m/z 107 (4-methoxyphenyl cation).

    • Significance: The 135/107 ratio is a consistent quality attribute for p-methoxybenzoyl derivatives.

  • Secondary Fragmentation: The m/z 107 ion can further fragment via loss of formaldehyde (CH2O) or a methyl radical, though the phenyl cation (m/z 77 ) is often observed at lower abundance compared to unsubstituted benzoyl compounds due to the electron-donating methoxy group stabilizing the 107 ion.

Isomer Differentiation (Ortho vs. Para)

Differentiation of 3-(2-methoxybenzoyl)propionic acid (ortho) from the para isomer is a common analytical challenge.

  • The Ortho Effect: The ortho isomer allows for a specific interaction between the methoxy oxygen and the carbonyl or side-chain hydrogens. This often results in a distinct [M-H2O]+ or [M-CH3OH]+ peak that is significantly suppressed or absent in the para isomer due to steric distance.

  • Protocol: If m/z 135 is dominant but the molecular ion region shows anomalous neutral losses (e.g., M-18 or M-32), suspect the ortho isomer.

Comparative Analysis: EI vs. ESI

The choice of ionization technique drastically alters the observed data utility.[2]

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation (Fingerprinting)Molecular Weight Confirmation / Quantitation
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M+) Weak or Absent (m/z 208)Dominant ([M+H]+ 209 or [M-H]- 207)
Base Peak m/z 135 (Fragment)m/z 209/207 (Pseudo-molecular ion)
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Sample Prep Derivatization Required (TMS/Methyl ester) to improve volatilityDirect injection (compatible with aqueous mobile phases)

Recommendation: Use ESI-MS/MS in Negative Mode ([M-H]-) for pharmacokinetic quantification due to superior sensitivity for the carboxylic acid moiety. Use GC-EI-MS (after trimethylsilylation) for impurity profiling and structural identification.

Visualizing the Fragmentation Pathway[2][4]

The following diagram illustrates the decay of the molecular ion into its diagnostic fragments.

FragmentationPathway M Molecular Ion (M+) m/z 208 Frag1 4-Methoxybenzoyl Cation (Base Peak) m/z 135 M->Frag1 Alpha Cleavage Neutral1 Loss of •CH2CH2COOH (Mass 73) M->Neutral1 Frag2 4-Methoxyphenyl Cation m/z 107 Frag1->Frag2 Decarbonylation Neutral2 Loss of CO (Mass 28) Frag1->Neutral2 Frag3 Phenyl Cation m/z 77 Frag2->Frag3 Loss of CH2O

Figure 1: EI Fragmentation pathway of 3-(4-methoxybenzoyl)propionic acid showing the genesis of the base peak m/z 135.

Experimental Protocols

Protocol A: GC-EI-MS for Structural ID

This protocol ensures volatility of the carboxylic acid and provides a library-searchable spectrum.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 100 µL Ethyl Acetate.

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 minutes to form the TMS-ester derivative (shifts M+ to 280).

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: Electron Impact (70 eV).[3]

    • Scan Range: m/z 50–400.

Protocol B: LC-ESI-MS/MS for Quantitation

This protocol maximizes sensitivity for biological matrices.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS Source (Negative Mode):

    • Ideally suited for the carboxylic acid moiety.

    • Precursor Ion: m/z 207.1 [M-H]- .

    • Product Ions (for MRM): m/z 135 (Target) and m/z 107 (Qualifier).

    • Collision Energy: Screen 15–30 eV.

Diagnostic Data Summary

m/z (EI)IdentityRelative Abundance (Approx)Origin
208 Molecular Ion [M]+< 5%Intact Molecule
135 Base Peak [Ar-CO]+ 100% Alpha-cleavage (Loss of side chain)
107 [Ar]+30-50%Loss of CO from m/z 135
92 [C6H5O]+10-20%Rearrangement/Loss of CH3 from 107
77 [C6H5]+15-25%Phenyl cation

Note: If analyzing the TMS derivative (Protocol A), the molecular ion will shift to m/z 280, and a prominent peak at m/z 73 (TMS group) will appear.

References

  • NIST Chemistry WebBook. 3-(4-Methoxyphenyl)propionic acid Mass Spectrum.[4] National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. Differentiation of Isomers by Mass Spectrometry. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.